molecular formula C5H12N2O B1586640 N'-hydroxy-2,2-dimethylpropanimidamide CAS No. 42956-75-2

N'-hydroxy-2,2-dimethylpropanimidamide

Cat. No.: B1586640
CAS No.: 42956-75-2
M. Wt: 116.16 g/mol
InChI Key: CVOGFMYWFRFWEQ-UHFFFAOYSA-N
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Description

N’-hydroxy-2,2-dimethylpropanimidamide is an organic compound with the molecular formula C5H12N2O. It is known for its unique structure, which includes a hydroxy group attached to an amidine moiety. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-hydroxy-2,2-dimethylpropanimidamide can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropanimidamide with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-hydroxy-2,2-dimethylpropanimidamide may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2,2-dimethylpropanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amidines.

Scientific Research Applications

N’-hydroxy-2,2-dimethylpropanimidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-hydroxy-2,2-dimethylpropanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the amidine moiety can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-2,2-dimethylpropanamide
  • 2,2-dimethylpropanimidamide
  • N-hydroxy-2,2-dimethylpropanimidine

Uniqueness

N’-hydroxy-2,2-dimethylpropanimidamide is unique due to its specific structure, which combines a hydroxy group with an amidine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

42956-75-2

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

N'-hydroxy-2,2-dimethylpropanimidamide

InChI

InChI=1S/C5H12N2O/c1-5(2,3)4(6)7-8/h8H,1-3H3,(H2,6,7)

InChI Key

CVOGFMYWFRFWEQ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)/C(=N\O)/N

SMILES

CC(C)(C)C(=NO)N

Canonical SMILES

CC(C)(C)C(=NO)N

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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